molecular formula C7H9FN2O2S B13277561 5-Amino-4-fluoro-2-methylbenzene-1-sulfonamide

5-Amino-4-fluoro-2-methylbenzene-1-sulfonamide

Cat. No.: B13277561
M. Wt: 204.22 g/mol
InChI Key: VQWNIOVPPIXOFR-UHFFFAOYSA-N
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Description

5-Amino-4-fluoro-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H9FN2O2S It is a derivative of sulfonamide, characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group. The fluorine atom is usually introduced through a halogenation reaction. The sulfonamide group is then added through sulfonation. Each step requires specific reagents and conditions, such as:

    Nitration: Using nitric acid and sulfuric acid.

    Reduction: Employing reducing agents like tin(II) chloride or iron powder.

    Halogenation: Utilizing fluorinating agents such as N-fluorobenzenesulfonimide.

    Sulfonation: Using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to produce corresponding amines.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing reagents like halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

5-Amino-4-fluoro-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylbenzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-Fluoro-2-methylbenzenesulfonamide:

    2-Methylbenzenesulfonamide: Lacks both the amino and fluorine groups, making it less versatile in certain reactions.

Uniqueness

5-Amino-4-fluoro-2-methylbenzene-1-sulfonamide is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields.

Properties

Molecular Formula

C7H9FN2O2S

Molecular Weight

204.22 g/mol

IUPAC Name

5-amino-4-fluoro-2-methylbenzenesulfonamide

InChI

InChI=1S/C7H9FN2O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,9H2,1H3,(H2,10,11,12)

InChI Key

VQWNIOVPPIXOFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)N)F

Origin of Product

United States

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